molecular formula C12H9NS B1330097 2-Naphthylthioacetonitrile CAS No. 5324-69-6

2-Naphthylthioacetonitrile

Cat. No.: B1330097
CAS No.: 5324-69-6
M. Wt: 199.27 g/mol
InChI Key: PFMHSJMACRLMEX-UHFFFAOYSA-N
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Description

2-Naphthylthioacetonitrile is an organic compound with the molecular formula C₁₂H₉NS. It features a naphthalene ring substituted with a thioacetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthylthioacetonitrile typically involves the reaction of 2-naphthylacetonitrile with sulfur-containing reagents. One common method is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . This method provides a high yield and is efficient for laboratory-scale synthesis.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylthioacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Naphthylthioacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthylthioacetonitrile involves its interaction with specific molecular targets. The thioacetonitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Naphthylthioacetonitrile is unique due to the presence of both the naphthalene ring and the thioacetonitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-naphthalen-2-ylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMHSJMACRLMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277521
Record name 2-Naphthylthioacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-69-6
Record name NSC2719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthylthioacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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